

# Spectroscopic Characterization of Diheptyl Succinate: A Technical Guide

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Compound of Interest		
Compound Name:	Diheptyl succinate	
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#### Introduction

**Diheptyl succinate** (CAS No: 15872-89-6), with the IUPAC name diheptyl butanedioate, is a diester of succinic acid and heptanol.[1][2] It is a lightweight, biodegradable emollient often used in cosmetics as a silicone alternative.[3] Its molecular formula is C18H34O4, and it has a molecular weight of 314.46 g/mol .[2] A thorough spectroscopic characterization is essential for its quality control and for understanding its chemical properties. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of **diheptyl succinate**, including detailed experimental protocols.

## **Data Presentation**

The following sections summarize the predicted spectroscopic data for **diheptyl succinate**. Due to the limited availability of experimental spectra in public databases, the NMR and IR data are predicted based on the known chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For a symmetrical molecule like **diheptyl succinate**, the number of unique signals is less than the total number of protons or carbons.[5]

Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>)



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.05	Triplet	4H	-O-CH2-(CH2)5-CH3
~2.60	Singlet	4H	-O-C(O)-CH2-CH2- C(O)-O-
~1.62	Quintet	4H	-O-CH2-CH2-(CH2)4- CH3
~1.28	Multiplet	16H	-O-(CH2)2-(CH2)4-CH3
~0.88	Triplet	6H	-(CH2)6-CH3

## Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~172.5	C=O
~65.0	-O-CH <sub>2</sub> -
~31.8	-O-(CH2)5-CH2-CH3
~29.1	-O-C(O)-CH <sub>2</sub> -
~28.9	-O-(CH2)2-CH2-(CH2)3-CH3
~25.9	-O-CH2-CH2-(CH2)4-CH3
~22.6	-O-(CH2)4-CH2-CH2-CH3
~14.1	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Predicted IR Absorption Bands



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2955-2855	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1465	Medium	C-H bend (methylene)
1375	Medium	C-H bend (methyl)
1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[6] The data below is based on computed predictions.[1]

Predicted Mass Spectrometry Data (ESI-MS)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	315.2530
[M+Na] <sup>+</sup>	337.2349
[M+K] <sup>+</sup>	353.2089
[M+NH <sub>4</sub> ] <sup>+</sup>	332.2795

M refers to the molecular weight of **diheptyl succinate** (314.46 g/mol).

## **Experimental Protocols**

The following are detailed methodologies for the spectroscopic analysis of liquid samples like **diheptyl succinate**.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

This protocol is a general guideline for acquiring NMR spectra of liquid esters.[7]



### Sample Preparation:

- Accurately weigh 5-25 mg of diheptyl succinate for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.
   [8]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroformd, CDCl<sub>3</sub>) in a small vial.[8]
- For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.[8]
- Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[7]
- Transfer the filtered solution into a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - For <sup>13</sup>C NMR, set the instrument to proton-decoupled mode.[7]
  - Set appropriate acquisition parameters, including pulse width, relaxation delay (d1), and the number of scans (ns). For quantitative <sup>1</sup>H NMR, d1 should be at least 5 times the longest T<sub>1</sub> relaxation time.[7] For <sup>13</sup>C NMR, a larger number of scans is typically required.
     [9]
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.



- Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl<sub>3</sub> in <sup>1</sup>H NMR, 77.16 ppm in <sup>13</sup>C NMR) or the internal standard (0 ppm for TMS).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient method for obtaining the IR spectrum of a liquid sample.[10]

- Sample Preparation and Background Collection:
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11] If necessary, clean it
    with a suitable solvent like isopropanol and dry it completely.[12]
  - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[11]
- Sample Analysis:
  - Place a small drop (1-2 drops) of diheptyl succinate directly onto the center of the ATR crystal.[11]
  - If using a press, apply pressure to ensure good contact between the sample and the crystal.[10]
  - Acquire the IR spectrum. The typical range is 4000-400 cm<sup>-1</sup>.[13]
  - It is advisable to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
     [12]
- Data Processing and Cleaning:
  - The software will automatically subtract the background spectrum from the sample spectrum.
  - Label the significant peaks in the spectrum.



 After the analysis, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.[10]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for analyzing esters, which typically produces the molecular ion with minimal fragmentation.[14][15]

- Sample Preparation:
  - Prepare a dilute solution of **diheptyl succinate** (e.g., 0.5-5  $\mu$ M) in a solvent compatible with ESI, such as methanol or acetonitrile.[16]
  - The solution must be conductive; a small amount of an acid like formic acid (0.1%) is often added for positive ion mode.[16]
  - Ensure the final solution is clear and free of any particulate matter by filtering if necessary.
     [16]
- Instrument Setup and Data Acquisition:
  - $\circ$  Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20  $\mu$ L/min) using a syringe pump.[17]
  - Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[17]
  - Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation from the droplets.
     [14]
  - Set the mass spectrometer to scan over an appropriate mass-to-charge (m/z) range (e.g., m/z 100-500).
  - Acquire the mass spectrum, averaging multiple scans to improve data quality.[16]
- Data Analysis:



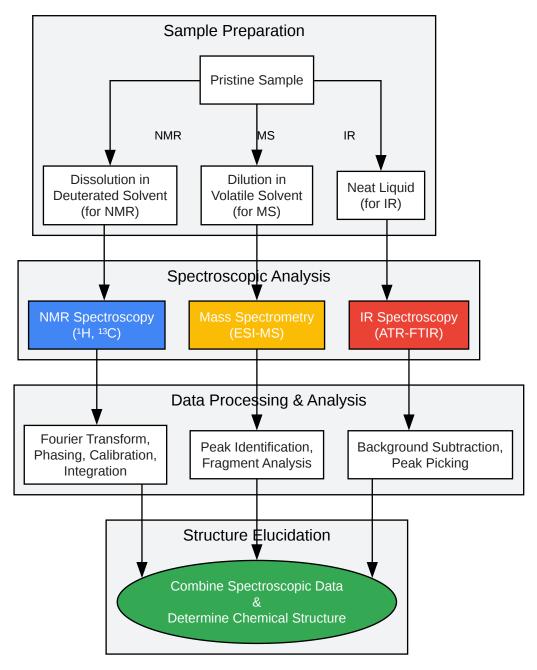
- Identify the peak corresponding to the molecular ion, which will likely be an adduct with a proton ([M+H]+) or a sodium ion ([M+Na]+).
- Analyze any fragment ions to gain structural information. For esters, common fragmentation involves cleavage of the C-O bond or McLafferty rearrangement.

## **Visualization**

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



## Spectroscopic Characterization Workflow



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A flowchart of the general experimental workflow.

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